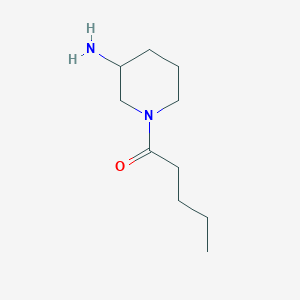

1-(3-Aminopiperidin-1-yl)pentan-1-one

Description

1-(3-Aminopiperidin-1-yl)pentan-1-one is a synthetic organic compound featuring a pentanone backbone substituted with a 3-aminopiperidine moiety. The 3-aminopiperidine group may influence binding affinity and metabolic stability compared to other nitrogen-containing heterocycles like pyrrolidine .

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOFSJISCGONMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of N-acetyl-3-aminopyridine

- The starting material, N-acetyl-3-aminopyridine, is subjected to catalytic hydrogenation using palladium catalysts supported on solids such as carbon, calcium carbonate, titania, or zirconia.

- Typical conditions involve hydrogen gas in the presence of palladium on carbon, facilitating the reduction of the pyridine ring to the piperidine ring.

- This step produces racemic N-acetyl-3-aminopiperidine acetate salt without isolation of intermediates, streamlining the process.

Acidic Hydrolysis and Salt Formation

- The acetyl protecting group is removed by acidic hydrolysis of the N-acetyl-3-aminopiperidine acetate salt.

- The resulting racemic 3-aminopiperidine dihydrochloride is obtained by treatment with hydrochloric acid (2 to 5 molar equivalents, typically 2 to 4 equivalents) in an isopropyl alcohol/water solvent system.

- Azeotropic drying with ethanol is used to isolate the dihydrochloride salt.

- Diastereomeric purity can be enhanced by forming dibenzoyl-(D)-tartaric acid salts, which can be purified further by recrystallization in alcohol solvents (5 to 50 volume to weight ratio).

Formation of 1-(3-Aminopiperidin-1-yl)pentan-1-one

- The purified 3-aminopiperidine intermediate is then acylated or alkylated with pentan-1-one derivatives under controlled conditions to form the target compound.

- Specific coupling conditions are generally optimized depending on the desired stereochemistry and purity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst/Support | Notes |

|---|---|---|---|

| Hydrogenation | N-acetyl-3-aminopyridine, H2 gas | Pd/C, Pd on CaCO3, TiO2, or ZrO2 | Solid-supported palladium catalysts preferred for efficiency |

| Acidic hydrolysis | Hydrochloric acid (2-5 molar equiv.), isopropyl alcohol/water | None | Acid exchange enhances chiral purity |

| Salt formation and purification | Dibenzoyl-(D)-tartaric acid, alcohol solvents (5-50 v/w) | None | Recrystallization improves diastereomeric purity |

Purification and Enantiomeric Enrichment

- Chiral purity is enhanced by acid exchange reactions directly from partially resolved chiral acid salts.

- Formation of diastereomeric salts with dibenzoyl-(D)-tartaric acid allows for separation of enantiomers.

- Recrystallization in alcohol solvents further upgrades diastereomeric purity.

- These methods are critical for obtaining enantiomerically pure 3-aminopiperidine intermediates, which directly impact the purity of the final 1-(3-aminopiperidin-1-yl)pentan-1-one compound.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrogenation | N-acetyl-3-aminopyridine, Pd/C, H2 | rac-N-acetyl-3-aminopiperidine acetate salt | Efficient catalytic reduction |

| Acidic Hydrolysis | HCl (2-5 eq.), isopropyl alcohol/water | rac-3-aminopiperidine dihydrochloride salt | Removal of acetyl group, salt formation |

| Diastereomeric Salt Formation | Dibenzoyl-(D)-tartaric acid, alcohol solvents | Enhanced diastereomeric purity | Enables chiral resolution |

| Acylation with pentan-1-one | Appropriate acylation reagents and conditions | 1-(3-aminopiperidin-1-yl)pentan-1-one | Final target compound |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)pentan-1-one has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Chemical Research: The compound is utilized in studies involving piperidine derivatives and their reactivity.

Biological Studies: It serves as a model compound for studying the biological activity of piperidine-based molecules.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares 1-(3-Aminopiperidin-1-yl)pentan-1-one with structurally related compounds, emphasizing substituent effects on activity and toxicity:

Key Structural and Functional Differences

Heterocyclic Substituents: The 3-aminopiperidine group in the target compound differs from pyrrolidine (α-PVP, MDPV) in ring size and nitrogen positioning. Aromatic Groups: Compounds like α-PVP (phenyl) and MDPV (benzodioxol) exhibit enhanced lipophilicity and CNS penetration compared to the target compound's aliphatic chain.

Pharmacological Implications: Pyrrolidine-containing cathinones (e.g., α-PVP, MDPV) demonstrate higher potency in blocking dopamine reuptake than piperidine analogs, likely due to optimized steric interactions with transporter proteins .

However, this remains speculative without direct data .

Legal and Regulatory Status

- Unregulated Analogues: The absence of 1-(3-Aminopiperidin-1-yl)pentan-1-one in scheduling databases suggests it may exist as a "research chemical" with undetermined legal status. However, structural similarity to controlled substances could prompt future regulatory action .

Toxicity and Health Risks

- Documented Risks : α-PVP and MDPV are associated with severe neurological and cardiovascular toxicity, including hyperthermia, rhabdomyolysis, and fatalities .

- Data Gaps: The target compound's toxicity profile remains uncharacterized. Piperidine derivatives like Benzyl 4-aminopiperidine-1-carboxylate lack thorough toxicological evaluation, highlighting the need for caution .

Biological Activity

Overview

1-(3-Aminopiperidin-1-yl)pentan-1-one is a chemical compound with significant potential in medicinal chemistry due to its structural characteristics, which include a piperidine ring and a pentanone chain. This compound has garnered attention for its diverse biological activities, including antiviral, antibiotic, and anticancer properties. Understanding its biological activity is crucial for the development of therapeutic agents.

- Molecular Formula : C10H20N2O

- CAS Number : 1158702-08-9

Synthesis

The synthesis of 1-(3-Aminopiperidin-1-yl)pentan-1-one typically involves the reaction of 3-aminopiperidine with pentanone. The process can be outlined as follows:

- Formation of Intermediate : The initial reaction forms an intermediate compound.

- Cyclization : This intermediate undergoes cyclization to form the piperidine structure.

- Substitution : The amino group is then substituted at the desired position on the piperidine ring.

This synthesis can be optimized for industrial production using continuous flow reactors to ensure high yield and purity.

Antiviral Properties

Research indicates that 1-(3-Aminopiperidin-1-yl)pentan-1-one exhibits antiviral activity. It has been studied for its potential in inhibiting viral replication, making it a candidate for further exploration in antiviral drug development.

Anticancer Activity

The compound has shown promise in anticancer studies, where it is believed to interact with specific molecular targets involved in tumor growth and metastasis. Its mechanism may involve modulation of signaling pathways that are crucial for cancer cell proliferation and survival .

Antibiotic Effects

Preliminary studies suggest that 1-(3-Aminopiperidin-1-yl)pentan-1-one may possess antibiotic properties, potentially effective against various bacterial strains. Further research is needed to elucidate its spectrum of activity and mechanisms of action against bacterial infections .

The biological effects of 1-(3-Aminopiperidin-1-yl)pentan-1-one are thought to arise from its interactions with specific enzymes and receptors:

- Molecular Targets : The compound likely binds to proteins involved in critical biological processes, influencing their activity.

- Pathways Involved : It may modulate key signaling pathways that regulate cellular functions such as apoptosis, cell cycle progression, and immune response.

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-Aminopiperidin-1-yl)pentan-1-one can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(3-Aminopiperidin-1-yl)butan-1-one | Butanone chain | Moderate cytotoxicity |

| 1-(3-Aminopiperidin-1-yl)hexan-1-one | Hexanone chain | Enhanced antibacterial properties |

| 1-(3-Aminopiperidin-1-yl)propan-1-one | Propanone chain | Stronger antiviral effects |

This table illustrates the variations in biological activities based on structural differences, emphasizing the importance of chain length and functional groups in determining efficacy .

Case Studies

Several studies have explored the biological activities of related piperidine compounds:

Study on Anticancer Activity

A study demonstrated that derivatives of piperidine, including those similar to 1-(3-Aminopiperidin-1-yl)pentan-1-one, showed significant inhibition of cancer cell lines in vitro. The results indicated a dose-dependent response, suggesting potential for further development as anticancer agents .

Investigation into Antiviral Effects

Another investigation focused on the antiviral properties of piperidine derivatives, revealing that modifications at the amino group significantly enhanced activity against specific viral strains. This highlights the potential for 1-(3-Aminopiperidin-1-yl)pentan-1-one to serve as a lead compound in antiviral drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.